molecular formula C42H68N6O6S B1670874 Dolastatin 10 CAS No. 110417-88-4

Dolastatin 10

Número de catálogo B1670874
Número CAS: 110417-88-4
Peso molecular: 785.1 g/mol
Clave InChI: OFDNQWIFNXBECV-VFSYNPLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dolastatin 10 (Dol-10) is a potent marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia . It contains three unique amino acid residues and can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been developed into commercial drugs for treating some specific lymphomas .


Synthesis Analysis

The absolute configuration of Dolastatin 10 was determined by a convergent total synthesis . The synthesis route of the azide-containing dipeptide intermediate is shown in the source .


Molecular Structure Analysis

Dolastatin 10 is a tetrapeptide isolated from the sea hare Dolabella auricularia . It has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .


Chemical Reactions Analysis

Dolastatin 10 has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others . It has been developed into commercial drugs for treating some specific lymphomas .


Physical And Chemical Properties Analysis

Dolastatin 10 has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .

Aplicaciones Científicas De Investigación

Antineoplastic Agent and Microtubule Inhibitor

Dolastatin 10, initially discovered in 1987, is recognized as a potent antineoplastic agent and microtubule inhibitor. Its discovery led to extensive research on synthetic analogues known as "auristatins." These auristatins are highly valued as payloads in antibody drug conjugates (ADCs), such as the FDA-approved brentuximab vedotin. Over 30 ADCs in clinical trials currently use auristatins as payloads, showcasing the significant interest in these analogues for their antitumor activities in various tumor cell proliferation assays (Maderna & Leverett, 2015).

Induction of Polyploidy and Apoptosis

Dolastatin 10 has been studied for its effects on chromosome morphology and induction of polyploidy and apoptosis in cancer cells. It has shown potential as an antineoplastic drug, particularly against malignant melanoma, by interacting with cell microtubules and inducing chromosome aberrations (Pathak et al., 1998).

Inhibitor of Microtubule Assembly

Dolastatin 10 is known for inhibiting microtubule assembly, which is a critical mechanism in its antiproliferative effect. This peptide binds to tubulin, inhibiting polymerization and tubulin-dependent GTP hydrolysis, similar to vinca alkaloids. This mechanism is significant in its action against various types of cancer, including non-small-cell lung cancer (Krug et al., 2000).

Marine Antitumor Peptide

Dolastatin 10, a marine-derived peptide, has shown effectiveness in inducing apoptosis in lung cancer cells and other tumor types at nanomolar concentrations. It has been developed into commercial drugs for specific lymphomas. Its role in the rise of ADCs highlights its potential in clinical research, offering hope for tumor treatment (Gao et al., 2021).

Source and Structural Analysis

Dolastatin 10 was originally isolated from the sea hare Dolabella auricularia and later from the marine cyanobacterium Symploca sp. Its structure includes unique amino acids and a complex primary amine. Studies on its analogues and structural modifications continue to provide insights into its antitumor activities and potential therapeutic applications (Luesch et al., 2001).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Direcciones Futuras

Efforts have been made over time to enhance the drug-like characteristics of Dolastatin 10. Despite its initial limitations due to high toxicity, the advent of a novel technology known as antibody-drug conjugation has significantly expanded the use of Dolastatin 10’s synthetic analogs in cancer therapy development .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911674
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolastatin 10

CAS RN

110417-88-4
Record name Dolastatin 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110417-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolastatin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 10
Reactant of Route 2
Reactant of Route 2
Dolastatin 10
Reactant of Route 3
Reactant of Route 3
Dolastatin 10
Reactant of Route 4
Reactant of Route 4
Dolastatin 10
Reactant of Route 5
Reactant of Route 5
Dolastatin 10
Reactant of Route 6
Reactant of Route 6
Dolastatin 10

Citations

For This Compound
4,440
Citations
SB Singh - Journal of Natural Products, 2022 - ACS Publications
… amino acids and dolastatin 10 were accomplished by total … , including clinical trials of dolastatin 10, which failed due to … , total syntheses of dolastatin 10 including personal accounts …
Number of citations: 20 pubs.acs.org
G Gao, Y Wang, H Hua, D Li, C Tang - Marine Drugs, 2021 - mdpi.com
Dolastatin 10 (Dol-10), a leading marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia, contains three unique amino acid residues. Dol-10 can effectively …
Number of citations: 27 www.mdpi.com
GR Pettit, JK Srirangam, J Barkoczy… - Anti-Cancer Drug …, 1998 - ingentaconnect.com
… to consist of two molecules each of tubulin and dolastatin 10. As isomers (isodolastatins), segments and analogs of dolastatin 10 have become available, we have compared many of …
Number of citations: 153 www.ingentaconnect.com
SL Mooberry, RM Leal, TL Tinley… - … journal of cancer, 2003 - Wiley Online Library
… same range of those reported for dolastatin 10 and the dolastatin 10 derivative TZT-1027.5, 38 The EC 50 for inhibition of tubulin polymerization for dolastatin 10 and TZT-1027 using a …
Number of citations: 88 onlinelibrary.wiley.com
HC Pitot, EA McElroy Jr, JM Reid, AJ Windebank… - Clinical cancer …, 1999 - AACR
Dolastatin-10 (dola-10) is a potent antimitotic peptide, isolated from the marine mollusk Dolabela auricularia, that inhibits tubulin polymerization. Preclinical studies of dola-10 have …
Number of citations: 140 aacrjournals.org
GR Pettit, JK Srirangam, J Barkoczy… - Anti-cancer drug …, 1995 - europepmc.org
… shell-less mollusk peptide constituent dolastatin 10 (1) have been … the dolaphenine unit of dolastatin 10 could be satisfactorily … and tubulin assembly comparable to that of dolastatin 10. …
Number of citations: 136 europepmc.org
K Miyazaki, M KOBAYASHI, T NATSUME… - Chemical and …, 1995 - jstage.jst.go.jp
Dolastatin 10 (1) is a potent antineoplastic pentapeptide. Novel dolastatin 10 analogs each modified at one of the constituent amino acid derivatives, were synthesized and their …
Number of citations: 167 www.jstage.jst.go.jp
S Yokosaka, A Izawa, C Sakai, E Sakurada… - Bioorganic & medicinal …, 2018 - Elsevier
… dolastatin 10 structure, hampering the utility of dolastatin 10 analogs in conjugated drugs. To expand the scope of the conjugation chemistry of dolastatin 10 … of dolastatin 10 that can be …
Number of citations: 17 www.sciencedirect.com
T Madden, HT Tran, D Beck, R Huie, RA Newman… - Clinical cancer …, 2000 - AACR
… with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10. … Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin …
Number of citations: 127 aacrjournals.org
A Maderna, M Doroski, C Subramanyam… - Journal of medicinal …, 2014 - ACS Publications
Auristatins, synthetic analogues of the antineoplastic natural product Dolastatin 10, are ultrapotent cytotoxic microtubule inhibitors that are clinically used as payloads in antibody–drug …
Number of citations: 133 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.